![molecular formula C7H15NSi B3273196 Dimethyl[2-(trimethylsilyl)ethynyl]amine CAS No. 58144-94-8](/img/structure/B3273196.png)
Dimethyl[2-(trimethylsilyl)ethynyl]amine
Overview
Description
Dimethyl[2-(trimethylsilyl)ethynyl]amine is a chemical compound with the CAS Number: 58144-94-8 . It has a molecular weight of 141.29 and is a liquid at room temperature . The IUPAC name for this compound is N,N-dimethyl-2-(trimethylsilyl)acetylenamine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H15NSi/c1-8(2)6-7-9(3,4)5/h1-5H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), and silicon (Si) atoms.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 141.29 . The compound’s InChI key is NTUKZQVAAYSVDT-UHFFFAOYSA-N .Scientific Research Applications
Role of Amine Activators in Curing Parameters and Biomedical Applications
Amine activators, including tertiary aromatic amines, significantly impact the curing of acrylic resins used in denture resins or acrylic bone cements. These activators accelerate the benzoyl peroxide/amine system, affecting kinetics, mechanism, activation energy, and the system's toxicity. This research highlights the critical role of temperature on curing parameters and the potential biomedical applications of amine-activated systems (Vázquez, Levenfeld, & Román, 1998).
Amine-Related Compounds in Surface Waters
The emergence of amine-based post-combustion CO2 capture technologies has raised concerns over new sources of amines in the environment. This review compiles data on concentrations, sources, fate, and toxicity of amines and amine-related compounds in surface waters, highlighting the need for more research on their environmental impact and the potential risk of nitrosamines and nitramines contaminating drinking water supplies (Poste, Grung, & Wright, 2014).
Biogenic Amines in Fish and Nitrosamine Formation
Biogenic amines, such as histamine, cadaverine, and putrescine, play significant roles in fish safety, quality determination, and spoilage. Their relationship with food safety, spoilage indicators, and the potential for nitrosamine formation during spoilage or under certain conditions is critically reviewed, highlighting the importance of understanding these relationships for ensuring fish product safety (Bulushi, Poole, Deeth, & Dykes, 2009).
Dimethyl Ether (DME) as an Alternative Fuel
Dimethyl ether, an oxygenated fuel alternative to conventional diesel, offers promising environmental benefits due to its low emissions and superior atomization characteristics. The review discusses DME's combustion performance, exhaust emission characteristics, and the technological challenges associated with its application in compression ignition engines, underscoring the need for further research to enhance its use and sustainability (Park & Lee, 2014).
Safety and Hazards
Safety information for Dimethyl[2-(trimethylsilyl)ethynyl]amine indicates that it may be flammable and may cause eye irritation, skin irritation, and respiratory irritation . Precautionary measures should be taken when handling this compound, including avoiding ignition sources, handling in a well-ventilated area, and wearing appropriate personal protective equipment .
Properties
IUPAC Name |
N,N-dimethyl-2-trimethylsilylethynamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NSi/c1-8(2)6-7-9(3,4)5/h1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUKZQVAAYSVDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


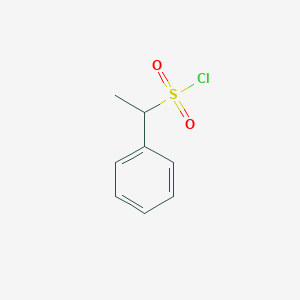
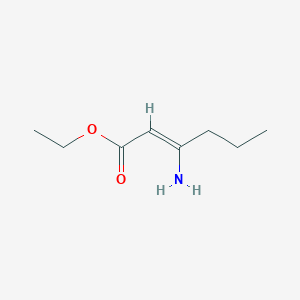

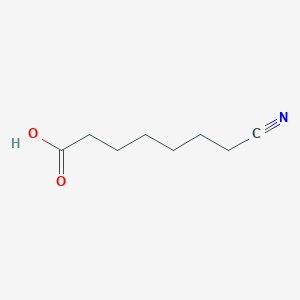
![N-[3-(diaminomethylideneamino)-4-methylphenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide;hydrochloride](/img/structure/B3273142.png)
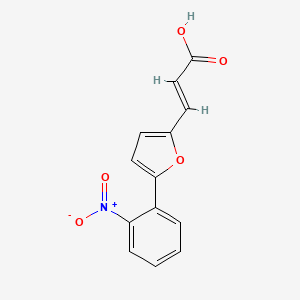

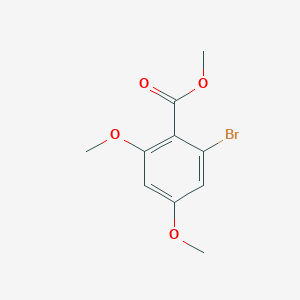

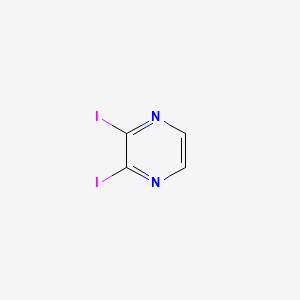

![3-(1-Benzofuran-2-yl)-1-(3-bromophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B3273200.png)


